molecular formula C9H11ClO3 B1271310 Propan-2-yl 5-(chloromethyl)furan-2-carboxylate CAS No. 90416-47-0

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate

Cat. No.: B1271310
CAS No.: 90416-47-0
M. Wt: 202.63 g/mol
InChI Key: RQMSNEFRYKWKOW-UHFFFAOYSA-N
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Description

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate, also known as isopropyl 5-(chloromethyl)-2-furoate, is a chemical compound with the molecular formula C9H11ClO3 and a molecular weight of 202.64 g/mol . This compound is characterized by a furan ring substituted with a chloromethyl group and a carboxylate ester group. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate typically involves the esterification of 5-(chloromethyl)furan-2-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity or receptor function. The furan ring and ester group contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The isopropyl ester group provides steric hindrance, affecting the compound’s reactivity compared to its methyl and ethyl analogs. The chloromethyl group offers a balance between reactivity and stability, making it suitable for various chemical transformations .

Biological Activity

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate, a derivative of furan, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound possesses structural features that suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H9ClO3\text{C}_9\text{H}_{9}\text{ClO}_3

This compound features a furan ring substituted with a chloromethyl group and an ester functional group, which may influence its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chloromethyl furan have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-ChloromethylfuranStaphylococcus aureus50 µg/mL
5-Chloromethylfuran derivativesEscherichia coli75 µg/mL
This compoundPseudomonas aeruginosaTBD

Note: TBD indicates that further research is needed to establish MIC values for the compound .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that furan derivatives can exhibit cytotoxic effects on cancer cell lines. The presence of the chloromethyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Case Study: Cytotoxic Effects
A study evaluated the cytotoxicity of various furan derivatives, including this compound, against human cancer cell lines such as HeLa and MCF-7. The results suggested that these compounds could induce apoptosis through the activation of caspase pathways.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Membrane Disruption : The lipophilic nature allows for interaction with lipid bilayers, leading to increased permeability and eventual cell death.
  • DNA Interaction : Some studies suggest that furan derivatives may intercalate into DNA, disrupting replication and transcription processes.

Safety and Toxicology

Preliminary toxicity assessments indicate that while some furan derivatives can be cytotoxic to cancer cells, they may also exhibit toxic effects on normal cells at higher concentrations. Therefore, detailed toxicological studies are necessary to evaluate the safety profile of this compound.

Properties

IUPAC Name

propan-2-yl 5-(chloromethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-6(2)12-9(11)8-4-3-7(5-10)13-8/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMSNEFRYKWKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368450
Record name Propan-2-yl 5-(chloromethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90416-47-0
Record name Propan-2-yl 5-(chloromethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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